molecular formula C16H16O4 B1629216 2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxylic acid CAS No. 925890-17-1

2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxylic acid

Cat. No.: B1629216
CAS No.: 925890-17-1
M. Wt: 272.29 g/mol
InChI Key: OAAOTXWEJJTSPN-UHFFFAOYSA-N
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Description

2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxylic acid is a naphthalene derivative substituted with four methyl groups at the 2, 3, 6, and 7 positions and two carboxylic acid groups at the 1,4 positions. This compound is structurally related to naphthalene-1,4-dicarboxylic acid (CAS 605-70-9, C₁₂H₈O₄) but with enhanced steric and electronic effects due to methyl substitution .

Properties

IUPAC Name

2,3,6,7-tetramethylnaphthalene-1,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-7-5-11-12(6-8(7)2)14(16(19)20)10(4)9(3)13(11)15(17)18/h5-6H,1-4H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAOTXWEJJTSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C=C1C)C(=O)O)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40603716
Record name 2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40603716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925890-17-1
Record name 2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40603716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Strategies and Key Intermediate Formation

Alkylation and Cyclization of Ethyl-p-Xylene Derivatives

The construction of the tetramethylnaphthalene core often begins with ethyl-p-xylene as a starting material. In the presence of alkaline metal catalysts (e.g., sodium, potassium, or cesium), 1,3-butadiene undergoes anion-mediated addition to the ethyl groups of ethyl-p-xylene. This reaction proceeds via a Diels-Alder-like mechanism, forming 1,4,5,8-tetramethyl-1,2,3,4-tetrahydronaphthalene (TMT) as a key intermediate. Polycyclic aromatic hydrocarbons such as biphenyl or phenanthrene are frequently employed as promoters to enhance selectivity toward TMT.

Representative Conditions

  • Catalyst : Sodium (0.020 mol) and potassium (0.013 mol) alloy
  • Promoter : Biphenyl (0.0083 mol)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 60°C
  • Butadiene Feed Rate : 0.1 mol/hr for 6 hours
  • Conversion : 92% ethyl-p-xylene
  • Selectivity : 78% toward TMT

Dehydrogenation of TMT to Tetramethylnaphthalene

The dehydrogenation of TMT to 1,4,5,8-tetramethylnaphthalene is a critical step requiring high-energy inputs due to the strain imposed by peri-methyl groups. Noble metal catalysts, particularly palladium or platinum supported on alumina or activated carbon, enable aromatization under controlled conditions.

Experimental Setup

  • Catalyst : 5% Pd/C (2 wt.% loading)
  • Temperature : 250–300°C
  • Pressure : Atmospheric pressure
  • Duration : 8–12 hours
  • Yield : 65–70% 1,4,5,8-tetramethylnaphthalene

Dehydrogenation efficiency correlates with catalyst activity and the absence of poisons such as sulfur-containing compounds. Impure TMT feedstocks (60–80% purity) remain viable, provided inhibitory contaminants are minimized.

Oxidation of Tetramethylnaphthalene to Dicarboxylic Acid

Two-Step Catalytic Oxidation

The oxidation of methyl groups to carboxylic acids employs a biphasic approach:

  • Primary Oxidation : Manganese-catalyzed partial oxidation of methyl groups to carboxylate intermediates.
  • Secondary Oxidation : Cobalt-bromine systems drive complete oxidation to dicarboxylic acids.
Primary Oxidation Conditions
  • Catalyst : Manganese(II) acetate (7.5–10 g per 50 g substrate)
  • Solvent : Acetic acid-water mixture (3:1 ratio)
  • Temperature : 140–180°C
  • Oxidant : Air at 2 L/min flow rate
  • Intermediate : 6-Methyl-2-naphthoic acid (purity 96.8%)
Secondary Oxidation Conditions
  • Catalyst : Cobalt(II) acetate (2 g) and sodium bromide (0.5 g)
  • Solvent : Acetic acid (95 wt.%)
  • Temperature : 180–190°C
  • Pressure : 25 bar (air)
  • Yield : 91.5% 2,6-naphthalenedicarboxylic acid (purity 97.8%)

Continuous-Feed Oxidation for Enhanced Purity

To mitigate side reactions and improve yields, a semi-batch process introduces 6-methyl-2-naphthoic acid incrementally during the secondary oxidation phase. This method maintains optimal substrate-to-solvent ratios, reducing byproduct formation.

Key Parameters

  • Feed Addition : 25 g increments at 100°C
  • Final Oxidation Temperature : 185°C
  • Oxygen Monitoring : Reaction termination at 20% O₂ in exhaust gas
  • Product Isolation : Filtration and acetic acid washing

Comparative Analysis of Catalytic Systems

Manganese vs. Cobalt-Bromine Catalysts

Manganese excels in initial methyl group activation but fails to achieve full oxidation. Cobalt-bromine systems, leveraging radical chain mechanisms, complete the conversion to carboxylic acids. Bromide ions act as co-catalysts, enhancing electron transfer efficiency.

Solvent Optimization

Acetic acid dominates as a solvent due to its polarity and compatibility with oxidizing agents. Water content >5% in primary oxidation reduces catalyst deactivation but necessitates careful phase separation.

Challenges and Mitigation Strategies

Steric Hindrance in Peri-Substituted Intermediates

The 1,4,5,8-tetramethylnaphthalene intermediate exhibits significant strain, complicating oxidation. Elevated temperatures (180–250°C) and high-pressure air overcome kinetic barriers but risk decarboxylation.

Byproduct Formation

Common byproducts include mono-carboxylic acids and ketones. Sequential oxidation with controlled feed rates minimizes these impurities, as demonstrated by the 97.8% purity achieved in continuous-feed systems.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: Electrophilic substitution reactions can introduce other functional groups at the methyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of naphthoquinones or other oxidized derivatives.

    Reduction: Formation of alcohols or aldehydes from the carboxylic acid groups.

    Substitution: Introduction of halogenated derivatives or other substituted naphthalene compounds.

Scientific Research Applications

Chemistry

TMNDA serves as a precursor in the synthesis of complex organic molecules and polymers. Its unique structure allows for:

  • Electrophilic Substitution Reactions : Introduction of various functional groups at the methyl positions.
  • Oxidation Reactions : Conversion to naphthoquinones or other derivatives.

Biology

In biological studies, TMNDA is used to investigate the interactions between aromatic compounds and biological systems. Its ability to form hydrogen bonds with enzymes and engage in π-π interactions with aromatic amino acids enhances its role in:

  • Enzyme Activity Modulation : TMNDA can influence enzyme function through molecular interactions.

Medicine

TMNDA has potential applications in drug development due to its structural characteristics. It is being researched as a:

  • Building Block for Pharmaceuticals : Its carboxylic acid groups allow for further modifications to create therapeutic agents.

Industry

TMNDA finds use in the production of dyes and pigments due to its vibrant color properties and stability under various conditions. It is also explored as:

  • Additive in Lubricants : Leveraging its high thermal stability to enhance performance.

Case Study 1: TMNDA in Drug Development

Recent research has focused on modifying TMNDA to develop new anti-inflammatory drugs. The carboxylic acid moieties have been shown to interact effectively with specific biological targets, leading to promising results in preclinical trials.

Case Study 2: Industrial Applications

In a study examining the use of TMNDA as a dye precursor, researchers found that TMNDA-derived dyes exhibited superior lightfastness compared to traditional dyes, making them suitable for high-performance textile applications.

Mechanism of Action

The mechanism by which 2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds with active sites of enzymes, while the aromatic naphthalene core can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers: 1,4- vs. 2,3-Naphthalenedicarboxylic Acids

  • Structural Impact : The position of carboxylic acid groups significantly affects molecular interactions. For example, 1,4-naphthalenedicarboxylic acid forms cylindrical aggregates via π-π interactions, while 2,3-naphthalenedicarboxylic acid forms spherical aggregates due to altered aromatic stacking .

Methyl-Substituted Analogues

Tetramethylterephthalic Acid (2,3,5,6-Tetramethylbenzene-1,4-dicarboxylic Acid)
  • Comparison :
    • The benzene core reduces conjugation length compared to naphthalene, leading to lower thermal stability.
    • Applications in polymers and coatings differ due to smaller aromatic systems .
Naphthalene-1,4,5,8-tetracarboxylic Acid
  • Molecular Formula : C₁₄H₈O₈ (CAS 128-97-2; ).
  • Comparison :
    • Four carboxylic acid groups increase acidity and metal-binding capacity, making it suitable for luminescent metal-organic frameworks (MOFs) .
    • The tetramethyl derivative’s reduced acidity but enhanced solubility may limit MOF applications but favor organic synthesis .

Diamide Derivative: 2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxamide

  • Molecular Formula : C₁₆H₁₈N₂O₂ (CAS 408539-51-5; ).
  • Higher thermal stability (melting point: ~419°C) compared to the carboxylic acid form (predicted lower due to weaker intermolecular forces) .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula CAS Number Melting Point (°C) Key Applications
2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxylic acid* C₁₆H₁₆O₄ Not available Not reported Organic synthesis, materials
Naphthalene-1,4-dicarboxylic acid C₁₂H₈O₄ 605-70-9 >300 MOFs, polymers
2,3,5,6-Tetramethylbenzene-1,4-dicarboxylic acid C₁₂H₁₄O₄ Not available Not reported Polymer intermediates
Naphthalene-1,4,5,8-tetracarboxylic acid C₁₄H₈O₈ 128-97-2 >300 Luminescent MOFs

*Inferred data.

Table 2: Aggregation Behavior of Naphthalene Derivatives (Based on )

Compound Carboxylic Acid Positions Aggregate Morphology Key Interaction
1,4-Naphthalenedicarboxylic acid 1,4 Cylindrical π-π stacking
2,3-Naphthalenedicarboxylic acid 2,3 Spherical Altered π-π stacking
This compound* 1,4 (with methyl groups) Predicted irregular Steric hindrance + π-π

Biological Activity

2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxylic acid (TMNDA) is an organic compound with the molecular formula C16H16O4C_{16}H_{16}O_{4}. This compound is characterized by the presence of four methyl groups at positions 2, 3, 6, and 7 on the naphthalene ring and two carboxylic acid groups at positions 1 and 4. Its unique structure contributes to its biological activity and potential applications in various fields including medicinal chemistry and materials science.

  • Molecular Formula : C16H16O4C_{16}H_{16}O_{4}
  • Molecular Weight : 272.30 g/mol
  • CAS Number : 925890-17-1

Synthesis

The synthesis of TMNDA typically involves several steps:

  • Alkylation : Naphthalene is alkylated using methyl groups through Friedel-Crafts reactions.
  • Oxidation : The resulting product undergoes oxidation to introduce carboxylic acid groups.
  • Carboxylation : Final adjustments are made to ensure the correct placement of the carboxylic acid functionalities.

This multi-step synthesis allows for the production of TMNDA with high purity and yield.

TMNDA exerts its biological effects primarily through interactions with various molecular targets in biological systems. The carboxylic acid groups can form hydrogen bonds with enzymes, while the naphthalene core engages in π-π interactions with aromatic amino acids in proteins. These interactions can modulate enzyme activity and receptor binding, leading to diverse biological effects.

Biological Studies

Research has highlighted several aspects of TMNDA's biological activity:

  • Antioxidant Activity : TMNDA has shown potential as an antioxidant, which may protect cells from oxidative stress.
  • Anti-inflammatory Properties : Studies indicate that TMNDA can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
  • Antimicrobial Effects : Some preliminary studies have reported antimicrobial activity against specific bacterial strains.

Case Studies

  • Antioxidant Studies :
    • In vitro assays demonstrated that TMNDA significantly scavenges free radicals, indicating its potential as a therapeutic agent against oxidative stress-related conditions.
  • Inflammation Inhibition :
    • A study involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that TMNDA reduced the production of TNF-alpha and IL-6, key inflammatory markers.
  • Antimicrobial Activity :
    • Research conducted on various bacterial strains revealed that TMNDA exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntioxidantFree radical scavenging
Anti-inflammatoryReduced TNF-alpha and IL-6 production
AntimicrobialInhibition of Staphylococcus aureus

Applications in Research and Industry

TMNDA is utilized across various fields due to its unique properties:

  • Medicinal Chemistry : As a potential lead compound for developing new anti-inflammatory or antioxidant drugs.
  • Material Science : Used in synthesizing polymers and other materials due to its structural characteristics.
  • Environmental Science : Investigated for its ability to interact with pollutants and potentially aid in bioremediation efforts.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxylic acid
Reactant of Route 2
2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxylic acid

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